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Compound Name: 2-Phenylpyrimidine-4,6-diol

Cat. No.: B084851

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-phenylpyrimidine-4,6-
diol, a heterocyclic compound of significant interest in medicinal chemistry. The document
details its nomenclature, physicochemical properties, and potential biological activities based
on studies of related derivatives. Furthermore, it includes a detailed experimental protocol for
its synthesis and visual representations of its chemical tautomerism, synthetic workflow, and a
generalized mechanism of action for its derivatives. This guide is intended to serve as a
foundational resource for researchers engaged in the exploration and development of novel
therapeutics based on the pyrimidine scaffold.

Nomenclature

The compound with the core structure of 2-phenylpyrimidine-4,6-diol is subject to keto-enol
tautomerism, leading to several valid names.

o Systematic IUPAC Name: 4-hydroxy-2-phenyl-1H-pyrimidin-6-one[1]

o Common Synonyms: A variety of synonyms are used in literature and chemical databases
for this compound. These include:

o 2-Phenyl-4,6-pyrimidinediol[1]

o 4,6-Dihydroxy-2-phenylpyrimidine[1]
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o

2-Phenyl-4,6-dihydroxypyrimidine[1]

o

NSC 48054[1]

[¢]

4,6(1H,5H)-Pyrimidinedione, 2-phenyl-[1]

[e]

CAS RN: 13566-71-7[1]

Physicochemical Properties

The fundamental physicochemical properties of 2-phenylpyrimidine-4,6-diol are summarized
in the table below. These properties are crucial for its handling, formulation, and prediction of its
behavior in biological systems.

Property Value Source
Molecular Formula C10HsN20:2 PubChem[1]
Molecular Weight 188.18 g/mol PubChem[1]
Melting Point 325-330 °C ChemicalBook[2]
pKa (Predicted) 5.04 £0.10 ChemicalBook[2]
Density (Predicted) 1.33+0.1 g/cm3 ChemicalBook[2]
XLogP3 (Predicted) 0.8 PubChem[1]
Storage Temperature Reom Temperature, Inert ChemicalBook[2]

Atmosphere

Chemical Structure and Tautomerism

2-phenylpyrimidine-4,6-diol exists as a mixture of tautomers in solution, primarily the diol
form and the more stable keto-enol form, which is reflected in its IUPAC name, 4-hydroxy-2-
phenyl-1H-pyrimidin-6-one.

Caption: Tautomeric equilibrium of 2-phenylpyrimidine-4,6-diol.

Biological Activity and Potential Applications
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While specific biological activity data for 2-phenylpyrimidine-4,6-diol is not extensively
reported, the 2-phenylpyrimidine scaffold is a privileged structure in drug discovery. Derivatives
have been shown to exhibit a wide range of pharmacological activities.

o Antifungal Activity: Certain 2-phenylpyrimidine derivatives have been designed and
synthesized as inhibitors of lanosterol 14a-demethylase (CYP51), a crucial enzyme in the
biosynthesis of ergosterol in fungi. This makes them promising candidates for the
development of new antifungal agents.[3][4]

» Kinase Inhibition: The pyrimidine core is central to many kinase inhibitors. For example,
derivatives of 2-phenyl pyrimidine have been developed as potent inhibitors of Bruton's
tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune
diseases.[5]

o Xanthine Oxidase Inhibition: Substituted 2-phenylpyrimidine-4-ol derivatives have shown
potent inhibitory activity against xanthine oxidase, an enzyme involved in uric acid
production. This suggests a potential therapeutic application for hyperuricemia and gout.[6]

o G-Protein Coupled Receptor (GPCR) Agonism: Novel 4-amino-2-phenylpyrimidine
derivatives have been identified as potent and orally active agonists of GPR119, a receptor
involved in glucose homeostasis, indicating potential for antidiabetic therapies.[7]

The core structure of 2-phenylpyrimidine-4,6-diol serves as a valuable starting point for the
synthesis of compound libraries targeting these and other biological targets.
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Generalized Enzyme Inhibition Pathway
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Caption: Generalized mechanism of enzyme inhibition by 2-phenylpyrimidine derivatives.

Experimental Protocols
Synthesis of 2-phenylpyrimidine-4,6-diol

A common and effective method for the synthesis of 2-phenylpyrimidine-4,6-diol involves the

condensation of an amidine with a malonic ester derivative.[2]

Materials:

Benzamidine hydrochloride

Dimethyl malonate (or diethyl malonate)

Sodium methoxide (30% solution in methanol)

Anhydrous methanol

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve benzamidine hydrochloride (1 equivalent) and dimethyl malonate (1
equivalent) in anhydrous methanol.

Base Addition: While stirring, slowly add a solution of sodium methoxide (3 equivalents) in
methanol to the reaction mixture. The formation of a sodium chloride precipitate will be
observed.

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is
typically removed under reduced pressure.

Isolation: The residue is dissolved in water and acidified with a suitable acid (e.qg.,
hydrochloric acid) to a pH that precipitates the product.

Purification: The resulting solid precipitate is collected by filtration, washed with cold water,
and dried. Further purification can be achieved by recrystallization from an appropriate
solvent system (e.g., ethanol/water) to yield 2-phenylpyrimidine-4,6-diol as a solid.
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Caption: Workflow for the synthesis of 2-phenylpyrimidine-4,6-diol.

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b084851?utm_src=pdf-body-img
https://www.benchchem.com/product/b084851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

2-phenylpyrimidine-4,6-diol is a versatile chemical scaffold with significant potential for drug
discovery and development. While the biological profile of the parent compound is not fully
elucidated, the diverse and potent activities of its derivatives highlight the importance of this
chemical class. This guide provides essential data and protocols to facilitate further research
into the synthesis of new analogues and the exploration of their therapeutic applications in
areas such as oncology, infectious diseases, and metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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